molecular formula C9H16O3 B8608485 6,6,6-Trimethoxyhex-1-yne CAS No. 82709-37-3

6,6,6-Trimethoxyhex-1-yne

Cat. No.: B8608485
CAS No.: 82709-37-3
M. Wt: 172.22 g/mol
InChI Key: MJLTVYRSUJUBHO-UHFFFAOYSA-N
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Description

6,6,6-Trimethoxyhex-1-yne is a terminal alkyne derivative featuring three methoxy (-OCH₃) groups attached to the sixth carbon of a hex-1-yne backbone. This compound combines the reactivity of an alkyne with the electron-donating and steric effects of methoxy substituents. Terminal alkynes are known for their utility in Sonogashira couplings and other cross-coupling reactions, but the presence of multiple methoxy groups may modulate reactivity, solubility, and stability.

Properties

CAS No.

82709-37-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

6,6,6-trimethoxyhex-1-yne

InChI

InChI=1S/C9H16O3/c1-5-6-7-8-9(10-2,11-3)12-4/h1H,6-8H2,2-4H3

InChI Key

MJLTVYRSUJUBHO-UHFFFAOYSA-N

Canonical SMILES

COC(CCCC#C)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 6,6,6-Trimethoxyhex-1-yne and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Reference
This compound C₉H₁₄O₃ -C≡CH, 3× -OCH₃ (C6) Alkyne, Methoxy Hypothetical
6-Iodohex-1-yne C₆H₉I -C≡CH, -I (C6) Alkyne, Iodo
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate C₁₆H₂₁NO₄ 2× -OCH₃ (C6,7), -COOEt Isoquinoline, Methoxy
2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime C₁₁H₁₇NO 3× -CH₃ (C2,6,6), -CH=N-OH Cyclohexene, Oxime
Key Observations:
  • Steric Hindrance : Three methoxy groups at C6 may hinder nucleophilic or electrophilic attacks on the alkyne, unlike the less bulky -I substituent in 6-Iodohex-1-yne.
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO), whereas iodoalkynes like 6-Iodohex-1-yne are more lipophilic .

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